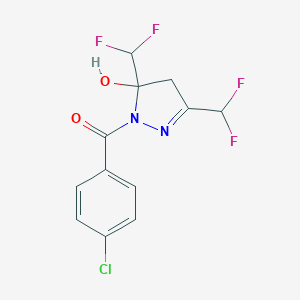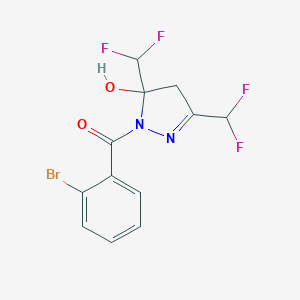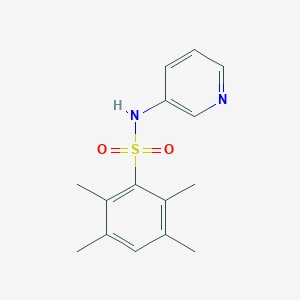![molecular formula C26H24BrN3O2 B455386 4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide](/img/structure/B455386.png)
4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
- Synthesis and Molecular Structure : A study by Saeed et al. (2020) focuses on the synthesis and characterization of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, analyzing their molecular structure using X-ray crystallography and DFT calculations. This research helps in understanding the molecular interactions and stability of such compounds (Saeed et al., 2020).
Biological Evaluation
- Biological Applications : Another study by Saeed et al. (2015) discusses the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which show potential biological applications. These compounds were evaluated for their inhibitory potential against various human enzymes, indicating their relevance in medicinal chemistry (Saeed et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, including compounds related to 4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide, assessing their potential as corrosion inhibitors. Their research provides insights into the chemical reactivity and inhibition efficiencies of these compounds (Wang et al., 2006).
Antipathogenic Activity
- Antimicrobial Agents : Limban et al. (2011) explored the synthesis and antipathogenic activity of new thiourea derivatives, including compounds with structures similar to the subject chemical. Their study contributes to the understanding of how these derivatives interact with bacterial cells and their potential as novel antimicrobial agents (Limban et al., 2011).
Photochemical Properties
- Photodynamic Therapy : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzene derivatives, closely related to the subject chemical. Their study highlights the photochemical properties of these compounds, making them potentially useful in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Crystallographic Analysis
- Crystal Structure Analysis : Kranjc et al. (2012) performed a synthesis and crystallographic analysis of compounds, including N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, which bears structural resemblance to the subject chemical. Their research provides detailed insights into the crystal structures and interactions of these compounds (Kranjc et al., 2012).
properties
Product Name |
4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide |
|---|---|
Molecular Formula |
C26H24BrN3O2 |
Molecular Weight |
490.4g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C26H24BrN3O2/c1-18-15-19(2)30(29-18)16-20-9-13-23(14-10-20)28-26(31)22-11-7-21(8-12-22)17-32-25-6-4-3-5-24(25)27/h3-15H,16-17H2,1-2H3,(H,28,31) |
InChI Key |
LSIJVGVQXDFLSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455306.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455307.png)
![diethyl 1-{2-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455309.png)


![N-ethyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455312.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B455314.png)
![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B455318.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455319.png)
![N-butyl-2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455321.png)
![4-nitro-3,4'-bis[1-(1-adamantyl)-1H-pyrazole]](/img/structure/B455325.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455326.png)